

Technical Guide: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,4,7-Trimethyl-1H-indole-3-carbaldehyde
CAS No.:	883547-98-6
Cat. No.:	B1308988

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Executive Summary & Chemical Identity

2,4,7-trimethyl-1H-indole-3-carbaldehyde is a highly specialized heterocyclic building block characterized by a sterically congested indole core. Unlike the commoditized indole-3-carboxaldehyde, this tris-methylated analog offers unique pharmacological advantages: the methyl groups at positions 4 and 7 provide significant steric hindrance, potentially improving metabolic stability by blocking common hydroxylation sites and enforcing specific conformational constraints in ligand-protein binding.

Chemical Identification Data

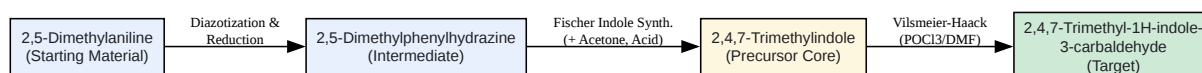
Property	Detail
CAS Number	883547-98-6
IUPAC Name	2,4,7-trimethyl-1H-indole-3-carbaldehyde
Synonyms	2,4,7-Trimethylindole-3-carboxaldehyde; 3-Formyl-2,4,7-trimethylindole
Molecular Formula	C ₁₂ H ₁₃ NO
Molecular Weight	187.24 g/mol
SMILES	CC1=C2C(C(C=O)=C(C)N2)=CC=C1C
Appearance	Off-white to pale yellow solid (Predicted based on structural analogs)

Synthesis Strategy: The "Steric-Lock" Protocol

The synthesis of 883547-98-6 requires a two-stage workflow. Commercial availability of the specific 2,4,7-trimethylindole precursor is often limited; therefore, a robust de novo synthesis starting from 2,5-dimethylaniline is recommended to ensure structural integrity and supply chain autonomy.

Retrosynthetic Analysis & Pathway

The most reliable route utilizes the Fischer Indole Synthesis to construct the sterically crowded core, followed by a regioselective Vilsmeier-Haack Formylation.



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Caption: Logical flow for the synthesis of CAS 883547-98-6, highlighting the construction of the methylated core prior to functionalization.

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 2,4,7-Trimethylindole

Rationale: The 4- and 7-methyl positions are established by the ortho-substitution pattern of the hydrazine. Cyclization of 2,5-dimethylphenylhydrazine with acetone forces the new C-C bond to the only available ortho position (C6 of the phenyl ring), which becomes C3a of the indole, effectively placing the original C2-methyl at C7 and C5-methyl at C4.

Reagents: 2,5-Dimethylphenylhydrazine hydrochloride (1.0 eq), Acetone (3.0 eq), Glacial Acetic Acid (Solvent), H₂SO₄ (Catalyst).

- **Hydrazone Formation:** Dissolve 2,5-dimethylphenylhydrazine HCl in glacial acetic acid. Add acetone dropwise at room temperature. Stir for 1 hour to form the hydrazone intermediate.
- **Cyclization:** Heat the mixture to reflux (approx. 118°C) for 4 hours. The acid catalyzes the [3,3]-sigmatropic rearrangement and subsequent ammonia loss.
- **Workup:** Cool to room temperature. Pour into ice-water. Neutralize with NaOH to pH ~8. Extract with ethyl acetate (3x).
- **Purification:** Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
- **Validation:** The product should be a pale yellow oil.
 - ¹H NMR (CDCl₃, 400 MHz): δ 7.69 (br s, 1H, NH), 6.77-6.82 (m, 2H, Ar-H), 6.22 (s, 1H, C3-H), 2.47 (s, 3H, C7-Me), 2.41 (s, 3H, C4-Me), 2.38 (s, 3H, C2-Me). (Ref: Ruthenium-catalyzed heteroannulation, Result 1.7).

Stage 2: Vilsmeier-Haack Formylation

Rationale: Electrophilic aromatic substitution on the indole ring is highly regioselective for C3. Since C2 is blocked by a methyl group, the Vilsmeier reagent (chloroiminium ion) exclusively attacks C3, yielding the aldehyde upon hydrolysis.

Reagents: POCl₃ (1.2 eq), DMF (1.5 eq), 2,4,7-Trimethylindole (1.0 eq), Dichloromethane (DCM) or DMF (as solvent).

- Vilsmeier Reagent Prep: In a flame-dried flask under Argon, cool DMF (dry) to 0°C. Add POCl₃ dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.
- Addition: Dissolve 2,4,7-trimethylindole in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.
- Reaction: Allow to warm to room temperature, then heat to 40-60°C for 2-4 hours to ensure complete conversion of the sterically hindered substrate.
- Hydrolysis: Cool the mixture to 0°C. Carefully quench with saturated aqueous Sodium Acetate or 2M NaOH (exothermic!). Adjust pH to 9-10.
- Isolation: The product typically precipitates as a solid upon basification. Filter the solid, wash with copious water, and dry.
- Recrystallization: Recrystallize from Ethanol or Methanol to obtain the pure aldehyde.

Characterization & Quality Control

The following data points serve as a self-validating system to confirm the identity of the synthesized material.

Technique	Expected Signal / Value	Structural Assignment
¹ H NMR (DMSO-d ₆)	δ ~10.1-10.3 ppm (s, 1H)	Aldehyde -CHO (Diagnostic)
δ ~12.0 ppm (br s, 1H)	Indole -NH	
δ ~6.8-7.0 ppm (d, 2H)	Ar-H (H5, H6) (AB system)	
δ ~2.6-2.7 ppm (s, 3H)	C2-CH ₃ (Deshielded by C3-CHO)	
δ ~2.4-2.5 ppm (s, 6H)	C4-CH ₃ & C7-CH ₃	
Absence of Signal	δ ~6.22 ppm	Loss of C3-H confirms substitution
Mass Spectrometry	m/z = 188.1 [M+H] ⁺	Protonated molecular ion

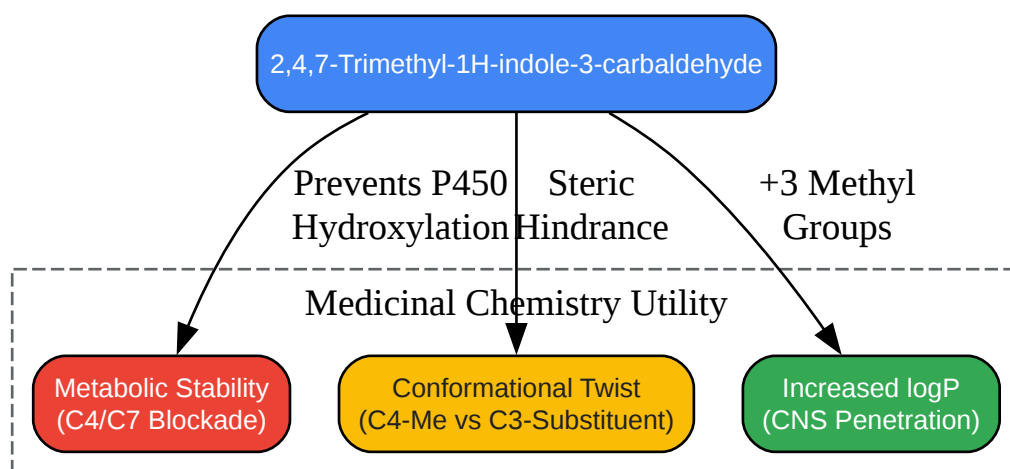
Applications in Drug Discovery

The **2,4,7-trimethyl-1H-indole-3-carbaldehyde** scaffold is not merely a generic intermediate; it is a "privileged structure" for designing metabolically robust kinase inhibitors and receptor modulators.

Pharmacophore Logic

The specific methylation pattern imparts two critical properties:

- **Metabolic Blockade:** The C4 and C7 positions are common sites for oxidative metabolism (hydroxylation) in indoles. Methylating these sites extends the half-life ($t_{1/2}$) of the drug candidate.
- **Conformational Restriction:** The C4-methyl group creates steric clash with substituents at C3, forcing the aldehyde (or subsequent derivatives like Schiff bases) out of planarity, which can enhance selectivity for deep protein pockets.



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Caption: Strategic advantages of the 2,4,7-trimethyl substitution pattern in medicinal chemistry campaigns.

Key Derivatives[1]

- Schiff Bases: Condensation with aryl amines yields potential antioxidant and anti-inflammatory agents.
- Chalcones: Claisen-Schmidt condensation with acetophenones yields microtubule-targeting agents.
- Indole-3-acetonitriles: Reductive cyanation converts the aldehyde to an acetonitrile, a precursor to tryptamine analogs.

Safety & Handling

- Hazards: Indole-3-carbaldehydes are generally irritants.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.

References

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- To cite this document: BenchChem. [Technical Guide: 2,4,7-Trimethyl-1H-indole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308988/docs#technical-guide-2-4-7-trimethyl-1h-indole-3-carbaldehyde\]](https://www.benchchem.com/product/b1308988/docs#technical-guide-2-4-7-trimethyl-1h-indole-3-carbaldehyde)

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